molecular formula C12H11NOS B2700729 (2-Aminothiophen-3-YL)(P-tolyl)methanone CAS No. 436093-35-5

(2-Aminothiophen-3-YL)(P-tolyl)methanone

Cat. No.: B2700729
CAS No.: 436093-35-5
M. Wt: 217.29
InChI Key: UWIVAEMDLQKOIY-UHFFFAOYSA-N
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Description

(2-Aminothiophen-3-YL)(P-tolyl)methanone: is an organic compound with the molecular formula C12H11NOS and a molecular weight of 217.29 g/mol . This compound features a thiophene ring substituted with an amino group at the 2-position and a p-tolyl group at the 3-position, connected through a methanone linkage. It is primarily used in research settings and is not intended for human use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminothiophen-3-YL)(P-tolyl)methanone typically involves the reaction of 2-aminothiophene with p-tolylmethanone under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Bulk custom synthesis and procurement services are available for research purposes .

Chemical Reactions Analysis

Types of Reactions: (2-Aminothiophen-3-YL)(P-tolyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (2-Aminothiophen-3-YL)(P-tolyl)methanone is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: The compound is studied for its potential biological activities, including its role as an allosteric enhancer at the human A1 adenosine receptor. This makes it a candidate for research in drug development and pharmacology .

Industry: In the industrial sector, this compound is utilized in the production of dyes, pesticides, and other specialty chemicals .

Mechanism of Action

The mechanism of action of (2-Aminothiophen-3-YL)(P-tolyl)methanone involves its interaction with specific molecular targets, such as the human A1 adenosine receptor. The compound acts as an allosteric enhancer, modulating the receptor’s activity and influencing various physiological processes. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: (2-Aminothiophen-3-YL)(P-tolyl)methanone is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its role as an allosteric enhancer at the A1 adenosine receptor sets it apart from other similar compounds .

Properties

IUPAC Name

(2-aminothiophen-3-yl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-8-2-4-9(5-3-8)11(14)10-6-7-15-12(10)13/h2-7H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIVAEMDLQKOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(SC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 4-methylbenzoylacetonitrile (0.325 g; 2.042 mmol) and p-dithiane-2,5-diol (0.155 g; 1.018 mmol) in ethanol (4.3 mL) cooled at 0° C. was added triethylamine (0.283 mL; 2.042 mmol). After 10 min at room temperature, the reaction mixture was heated under reflux for 2 h. After cooling to room temperature, the reaction mixture was partitioned between ethyl acetate and water. The organic phase was washed with brine, dried over sodium sulphatesulphate, filtered and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel using a gradient of ethyl acetate (10-25%) in heptane to afford the title compound (0.288 g; 65%) as a yellow solid.
Quantity
0.325 g
Type
reactant
Reaction Step One
Quantity
0.155 g
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
solvent
Reaction Step One
Quantity
0.283 mL
Type
reactant
Reaction Step Two
Yield
65%

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